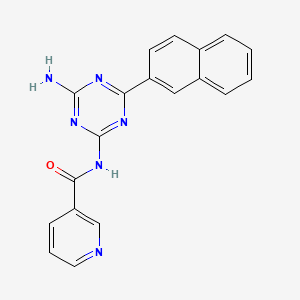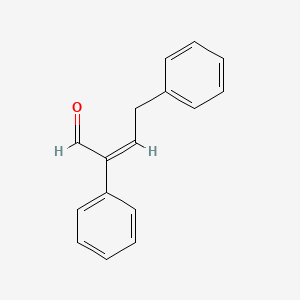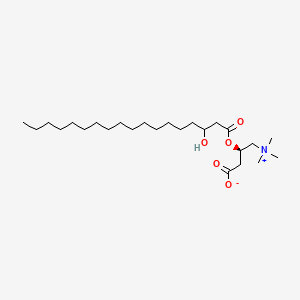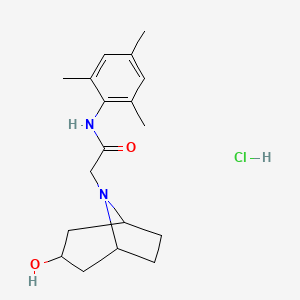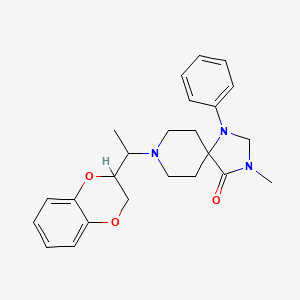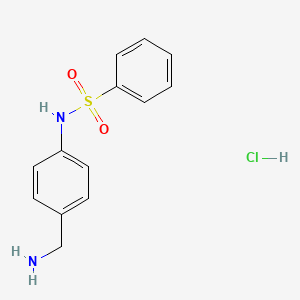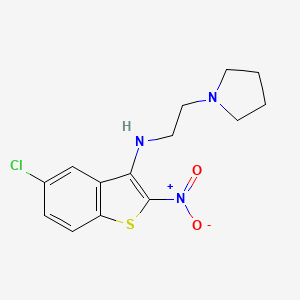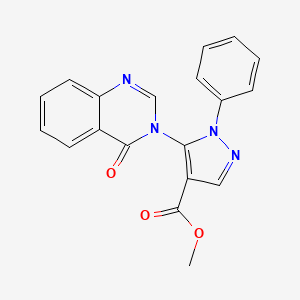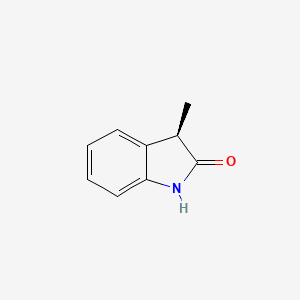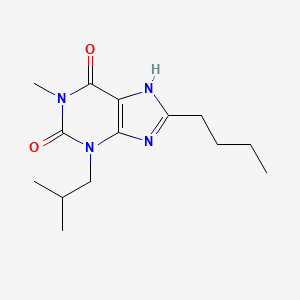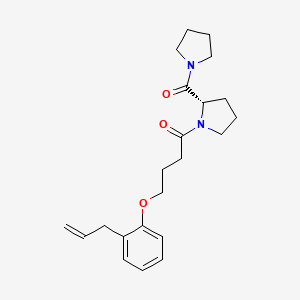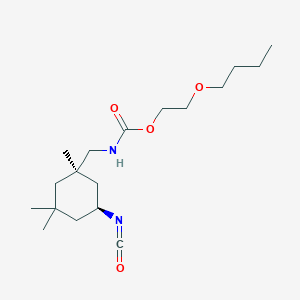
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is a chemical compound with the molecular formula C18H32N2O4. It is known for its unique structure, which includes an isocyanate group and a carbamate ester. This compound is used in various industrial applications, particularly in the production of polyurethane foams and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester typically involves the reaction of 5-isocyanato-1,3,3-trimethylcyclohexylmethylamine with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the formation of polyurethane networks, where it reacts with polyols to form urethane linkages .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, ethyl ester
- Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, methyl ester
Uniqueness
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. The 2-butoxyethyl group enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Número CAS |
72152-95-5 |
|---|---|
Fórmula molecular |
C18H32N2O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-butoxyethyl N-[[(1R,5S)-5-isocyanato-1,3,3-trimethylcyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C18H32N2O4/c1-5-6-7-23-8-9-24-16(22)19-13-18(4)11-15(20-14-21)10-17(2,3)12-18/h15H,5-13H2,1-4H3,(H,19,22)/t15-,18-/m0/s1 |
Clave InChI |
QAFZRSFQQKZJBF-YJBOKZPZSA-N |
SMILES isomérico |
CCCCOCCOC(=O)NC[C@]1(C[C@H](CC(C1)(C)C)N=C=O)C |
SMILES canónico |
CCCCOCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



